1-(3,4-Diethoxybenzoyl)-4-phenylpiperazine
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Overview
Description
1-(3,4-Diethoxybenzoyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a benzoyl group substituted with diethoxy groups at the 3 and 4 positions, attached to a piperazine ring which is further substituted with a phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Diethoxybenzoyl)-4-phenylpiperazine typically involves the reaction of 3,4-diethoxybenzoic acid with 4-phenylpiperazine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Diethoxybenzoyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazines or benzoyl derivatives.
Scientific Research Applications
1-(3,4-Diethoxybenzoyl)-4-phenylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-(3,4-Diethoxybenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxybenzoyl)-4-phenylpiperazine: Similar structure but with methoxy groups instead of diethoxy groups.
1-(3,4-Diethoxybenzoyl)-4-methylpiperazine: Similar structure but with a methyl group on the piperazine ring instead of a phenyl group.
Uniqueness
1-(3,4-Diethoxybenzoyl)-4-phenylpiperazine is unique due to the presence of both diethoxy groups and a phenyl-substituted piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H26N2O3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
(3,4-diethoxyphenyl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H26N2O3/c1-3-25-19-11-10-17(16-20(19)26-4-2)21(24)23-14-12-22(13-15-23)18-8-6-5-7-9-18/h5-11,16H,3-4,12-15H2,1-2H3 |
InChI Key |
TYGSJGGFTPJZMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)OCC |
Origin of Product |
United States |
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